![molecular formula C26H22FN5O4 B2940309 2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide CAS No. 1243030-69-4](/img/structure/B2940309.png)
2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide” is a derivative of the triazoloquinazoline class . Triazoloquinazolines have been identified as potential inhibitors of PCAF (P300/CBP-associated factor), a protein that has emerged as a potential therapeutic target for the treatment of cancer .
Synthesis Analysis
The synthesis of triazoloquinazoline derivatives involves the bioisosteric modification of the triazolophthalazine ring system . An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The molecular structure of triazoloquinazoline derivatives is characterized by a triazoloquinazoline ring system . This structure is maintained while making bioisosteric modifications for effective binding with the binding site of PCAF .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazoloquinazoline derivatives include a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This reaction is transition metal and external oxidant free .作用機序
Target of Action
Similar compounds, such as [1,2,4]triazolo [4,3-a]pyrazine derivatives, have been found to inhibit c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
Related compounds have been shown to intercalate dna , which suggests that this compound might interact with its targets in a similar manner. DNA intercalation can disrupt the normal functioning of DNA, thereby inhibiting the proliferation of cells.
Biochemical Pathways
Compounds with similar structures have been found to increase γ-aminobutyric acid (gaba) ergic neurotransmission and activate glutamate decarboxylase (gad) or inhibit α-oxoglutarate aminotransferase (gaba-t) in the brain . These actions suggest that the compound might affect similar pathways.
Pharmacokinetics
In silico admet profiles have been used to evaluate the druggability of similar compounds . Such studies could provide insights into the compound’s bioavailability and potential as a drug candidate.
Result of Action
Similar compounds have demonstrated cytotoxic activity against various cancer cell lines . This suggests that the compound might have similar effects, potentially making it a candidate for anticancer therapy.
将来の方向性
The future directions for research on this compound could include further investigation of its anticancer activity against various human cancer cell lines . Additionally, more detailed studies on its mechanism of action and pharmacokinetic properties could be beneficial . The compound could also be a template for future design, optimization, and investigation to produce more potent anticancer analogs .
特性
IUPAC Name |
2-[4-[(4-fluorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN5O4/c1-36-20-6-4-5-18(13-20)14-28-23(33)16-31-26(35)32-22-8-3-2-7-21(22)24(34)30(25(32)29-31)15-17-9-11-19(27)12-10-17/h2-13H,14-16H2,1H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBJVRDASFSXIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2940226.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(3,4-dimethylphenyl)acetamide](/img/structure/B2940227.png)
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N-butyl-2-chloroquinoline-4-carboxamide](/img/structure/B2940228.png)
![4-[(2-Methylphenyl)methoxy]benzonitrile](/img/structure/B2940230.png)
![4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(3-chlorophenyl)carbamate](/img/structure/B2940233.png)
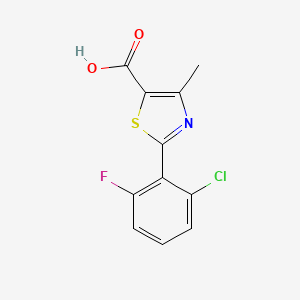
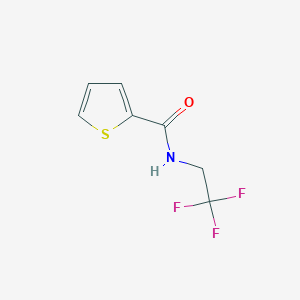
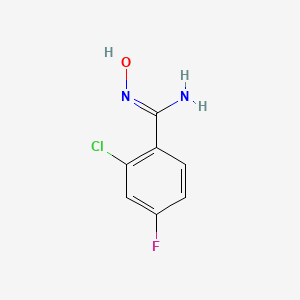
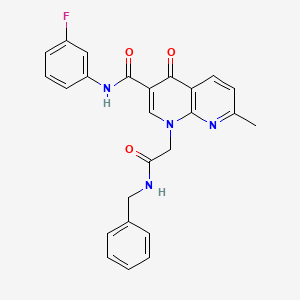
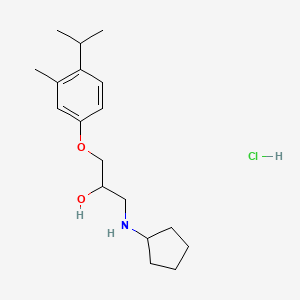
![1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol](/img/structure/B2940244.png)
![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-methylsulfanylpurine-2,6-dione](/img/structure/B2940247.png)
![2-(Difluoromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B2940248.png)
